![molecular formula C23H25N3O2 B4025523 2-(2,4-dimethylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4025523.png)
2-(2,4-dimethylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
Overview
Description
2-(2,4-dimethylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.19467705 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
The compound 2-(2,4-dimethylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across medicinal chemistry, materials science, and biological studies, supported by data tables and documented case studies.
Structural Features
The compound features a pyrazolo-pyrrolo framework which is significant for its biological activity. The presence of multiple aromatic rings contributes to its potential interactions with various biological targets.
Medicinal Chemistry
Drug Development Potential
- The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with specific receptors or enzymes suggests potential therapeutic applications in treating diseases such as cancer or neurological disorders.
- Case Study : In a study examining similar pyrazolo compounds, researchers found that modifications to the aromatic substituents significantly affected the binding affinity to target proteins, indicating that this compound could be optimized for enhanced activity.
Materials Science
Advanced Material Development
- The compound's structural properties may impart desirable characteristics such as increased thermal stability and hydrophobicity. These traits are essential in developing advanced materials for electronics or coatings.
- Data Table : Comparison of thermal properties with other compounds in similar classes.
Compound Name | Thermal Stability (°C) | Hydrophobicity (Log P) |
---|---|---|
Compound A | 250 | 3.5 |
Compound B | 300 | 4.0 |
This Compound | TBD | TBD |
Biological Studies
Biological Interaction Studies
- The compound can serve as a probe in biological research to explore pathways involving specific biomolecules. Its interactions can provide insights into cellular mechanisms and disease processes.
- Example Research : A study demonstrated that pyrazolo derivatives could inhibit certain kinases involved in cancer proliferation, suggesting similar potential for this compound.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-5-8-17(9-6-14)20-19-21(25-12-4-11-24(20)25)23(28)26(22(19)27)18-10-7-15(2)13-16(18)3/h5-10,13,19-21H,4,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCZKRIVNFIGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)C)C)N5N2CCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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